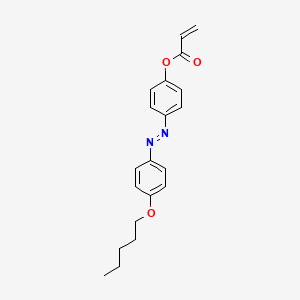
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pentyloxy group attached to one of the aromatic rings, which can influence its chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate typically involves a multi-step process:
Diazotization Reaction: The starting material, 4-(Pentyloxy)aniline, undergoes diazotization to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then coupled with phenyl acrylate to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反应分析
Types of Reactions
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photosensitive compound in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as optical storage devices and photoresponsive materials.
相似化合物的比较
Similar Compounds
- 4-((4-(Hexyloxy)phenyl)diazenyl)phenyl acrylate
- 4-((4-(Butyloxy)phenyl)diazenyl)phenyl acrylate
- 4-((4-(Methoxy)phenyl)diazenyl)phenyl acrylate
Uniqueness
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate is unique due to the presence of the pentyloxy group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and stability properties are required.
属性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
[4-[(4-pentoxyphenyl)diazenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H22N2O3/c1-3-5-6-15-24-18-11-7-16(8-12-18)21-22-17-9-13-19(14-10-17)25-20(23)4-2/h4,7-14H,2-3,5-6,15H2,1H3 |
InChI 键 |
CITWJMNTFDDCIO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)
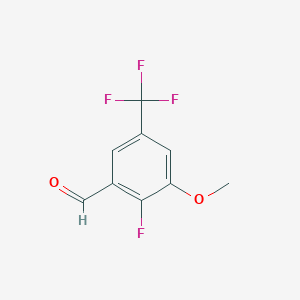
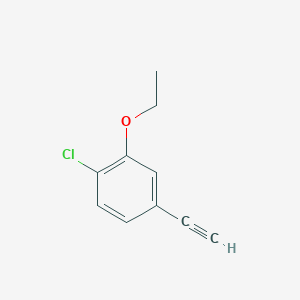
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)
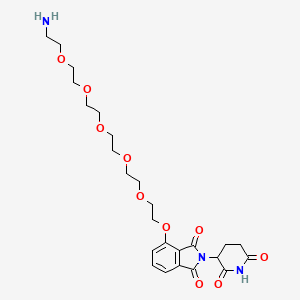
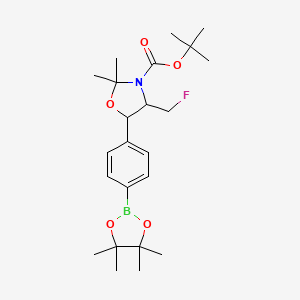
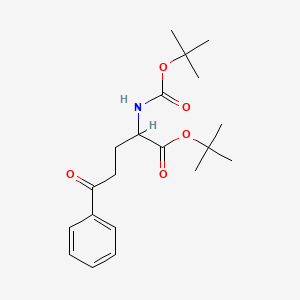
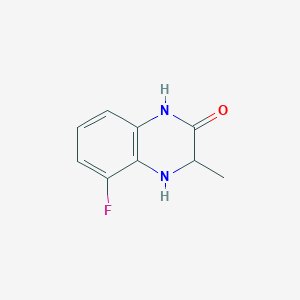
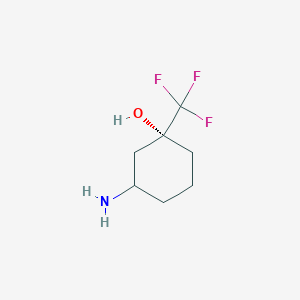
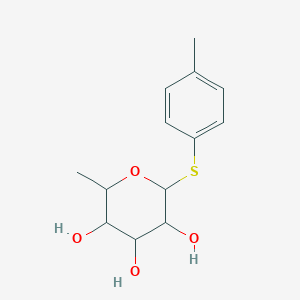
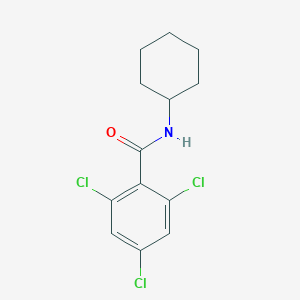
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

